molecular formula C17H19BrN2O4S B322733 5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

Cat. No.: B322733
M. Wt: 427.3 g/mol
InChI Key: DDFRBBOBODSUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a furan ring, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the aromatic nucleophilic substitution reaction, where a bromine atom is introduced into the furan ring. This is followed by the sulfonylation of the phenyl ring and the subsequent attachment of the piperidine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the sulfonyl group allows the compound to form strong interactions with target proteins, potentially inhibiting their activity. This can lead to the modulation of various biological processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine: This compound shares a similar structure but contains a pyrimidine ring instead of a furan ring.

    N-(4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: This compound has a similar sulfonyl-phenyl-piperidine structure but differs in the acetamide group.

Uniqueness

The uniqueness of 5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19BrN2O4S

Molecular Weight

427.3 g/mol

IUPAC Name

5-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide

InChI

InChI=1S/C17H19BrN2O4S/c1-12-8-10-20(11-9-12)25(22,23)14-4-2-13(3-5-14)19-17(21)15-6-7-16(18)24-15/h2-7,12H,8-11H2,1H3,(H,19,21)

InChI Key

DDFRBBOBODSUEO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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